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Compound of Interest

Compound Name: SDU-071

Cat. No.: B12382603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the findings related to SDU-071, more

accurately known as TS-071 or its generic name, Luseogliflozin. Due to the apparent lack of

direct, independent laboratory reproductions of the initial preclinical studies, this guide focuses

on the conceptual reproducibility of TS-071's effects through an examination of its clinical trial

data and comparisons with other drugs in the same class, the sodium-glucose cotransporter 2

(SGLT2) inhibitors.

Overview of TS-071 (Luseogliflozin)
TS-071 is a potent and highly selective inhibitor of SGLT2. This transporter is primarily located

in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered

glucose from the urine back into the bloodstream. By inhibiting SGLT2, TS-071 promotes the

excretion of excess glucose in the urine, thereby lowering blood glucose levels. This

mechanism of action is independent of insulin secretion or action.

Clinical Efficacy and Safety of Luseogliflozin
Numerous clinical trials have evaluated the efficacy and safety of Luseogliflozin, primarily in

patients with type 2 diabetes mellitus. The findings from these studies provide a strong basis

for the conceptual reproducibility of its glucose-lowering effects.
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Glycemic Control, Body Weight, and Blood Pressure
The following table summarizes the key efficacy data from various clinical studies on

Luseogliflozin.
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Study/Analysis Comparison
Key Efficacy
Findings

Citation

Phase III

Monotherapy

Luseogliflozin 2.5 mg

vs. Placebo (24

weeks)

HbA1c: -0.75%

difference vs. placebo.

Fasting Plasma

Glucose (FPG):

Significant reduction

vs. placebo.

Postprandial Plasma

Glucose (PPG):

Significant reduction

vs. placebo. Body

Weight: Significant

reduction vs. placebo.

[1]

Add-on to Metformin

(Caucasian

population)

Luseogliflozin (2.5,

5.0, 10.0 mg) vs.

Placebo (12 weeks)

HbA1c Reduction:

-0.25%, -0.36%, and

-0.45% for 2.5, 5.0,

and 10.0 mg doses,

respectively,

compared to placebo.

Body Weight:

Statistically significant

reductions in all

Luseogliflozin groups

compared to placebo.

[2][3]

Add-on to Various

Oral Antidiabetic

Drugs (Japanese

population)

Luseogliflozin vs.

Placebo (24 weeks,

double-blind)

HbA1c: -0.88%

difference vs. placebo.

At 52 weeks (open-

label), HbA1c

reduction from

baseline was -0.63%.

[4]

Meta-analysis of 10

RCTs

Luseogliflozin 2.5

mg/d vs. Placebo

HbA1c: Mean

Difference (MD)

-0.76%. Fasting

Glucose: MD -26.69

[5]
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mg/dl. Systolic Blood

Pressure: MD -4.19

mm Hg. Body Weight:

MD -1.61 kg.

Meta-analysis of 8

RCTs

Luseogliflozin vs.

Control

HbA1c: MD -0.59%.

FPG: MD -16.01

mg/dL. PPG: MD

-36.63 mg/dL. Body

Weight: MD -1.66 kg.

J-SELECT Study

Luseogliflozin vs.

DPP-4 inhibitors (52

weeks)

A significantly higher

proportion of patients

in the Luseogliflozin

group (58.9%)

showed improvement

in ≥ 3 of 5 endpoints

(HbA1c, weight,

eGFR, systolic blood

pressure, pulse rate)

compared to the DPP-

4i group (35.0%).

Safety Profile
Clinical studies have consistently demonstrated that Luseogliflozin is generally well-tolerated.

The most common adverse events are related to its mechanism of action, including an

increased risk of pollakiuria (frequent urination) and certain infections. The risk of hypoglycemia

with Luseogliflozin is low.

Comparison with Other SGLT2 Inhibitors
While direct head-to-head comparative trials between Luseogliflozin and other SGLT2 inhibitors

are limited, network meta-analyses provide indirect comparisons of their safety profiles.
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Adverse Event
Comparison of SGLT2
Inhibitors

Citation

Reproductive Tract Infections

(RTIs)

Compared to placebo, a

significantly higher risk was

observed with canagliflozin,

ertugliflozin, empagliflozin,

remogliflozin, dapagliflozin,

and sotagliflozin, but not with

luseogliflozin and ipragliflozin.

Urinary Tract Infections (UTIs)

Remogliflozin and dapagliflozin

were associated with an

increased risk.

Pollakiuria

An increased risk was

observed with dapagliflozin

and empagliflozin.

It is important to note that the absence of a statistically significant increased risk for

Luseogliflozin in this particular meta-analysis does not definitively prove a lower risk compared

to other SGLT2 inhibitors, and the need for direct comparative studies has been highlighted.

Experimental Protocols
Preclinical In Vitro and In Vivo Studies
The initial characterization of TS-071 involved a series of preclinical experiments to establish its

mechanism of action and efficacy in animal models. The methodologies for these key

experiments are detailed below.

In Vitro SGLT Inhibition Assay:

Cell Lines: Chinese Hamster Ovary (CHO)-K1 cells stably expressing either human SGLT1

or SGLT2.

Method: Measurement of the uptake of a radiolabeled glucose analog (e.g., 14C-α-methyl-D-

glucopyranoside) in the presence of varying concentrations of TS-071.
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Outcome: Determination of the inhibitory concentration (IC50) of TS-071 for SGLT1 and

SGLT2 to assess potency and selectivity.

In Vivo Animal Studies:

Animal Models:

Normal Sprague-Dawley rats and Beagle dogs for assessing effects on urinary glucose

excretion.

Zucker fatty rats (a model of type 2 diabetes) for evaluating effects on glucose tolerance

and urinary glucose excretion.

Streptozotocin (STZ)-induced diabetic rats (a model of type 1 diabetes).

db/db mice (a model of type 2 diabetes).

Methodology:

Urinary Glucose Excretion: Animals are administered single oral doses of TS-071 or

vehicle. Urine is collected over a specified period (e.g., 24 hours) and analyzed for

glucose concentration.

Oral Glucose Tolerance Test (OGTT): After an overnight fast, animals are orally

administered TS-071 or vehicle, followed by an oral glucose load. Blood samples are

collected at various time points to measure plasma glucose and insulin levels.

Blood Glucose Lowering Effect: In diabetic animal models, TS-071 or vehicle is

administered orally, and blood glucose levels are monitored over time.

Clinical Trial Protocol (General Overview)
The clinical development of Luseogliflozin has involved multiple Phase III, randomized, double-

blind, placebo-controlled trials. A general workflow for such a trial is as follows:

Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control

(defined by a specific HbA1c range) despite diet and exercise, or on a stable dose of

metformin.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Design:

Screening Period: To assess eligibility based on inclusion and exclusion criteria.

Randomization: Eligible patients are randomly assigned to receive Luseogliflozin at

different doses (e.g., 2.5 mg, 5 mg, 10 mg) or a matching placebo, once daily.

Treatment Period: A double-blind treatment phase of a specified duration (e.g., 12, 24, or

52 weeks).

Follow-up: A period after the treatment phase to monitor for any long-term effects.

Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.

Secondary Endpoints:

Change in fasting plasma glucose.

Change in postprandial glucose.

Change in body weight.

Change in blood pressure.

Proportion of patients achieving a target HbA1c level.

Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests

(hematology, blood chemistry, urinalysis), vital signs, and electrocardiograms.
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Caption: Mechanism of action of TS-071 (Luseogliflozin).
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Caption: Generalized workflow for a clinical trial of an SGLT2 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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